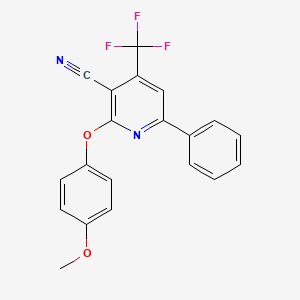

2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N2O2/c1-26-14-7-9-15(10-8-14)27-19-16(12-24)17(20(21,22)23)11-18(25-19)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYURTOFJDLQELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with 4-chlorobenzonitrile in the presence of a base to form 4-(4-methoxyphenoxy)benzonitrile. This intermediate is then subjected to a Friedel-Crafts acylation with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves the cyclization of the intermediate with phenylacetonitrile under basic conditions to form the desired nicotinonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The nitrile group can be reduced to form an amine derivative.

Substitution: The phenyl and methoxyphenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2-(4-hydroxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile.

Reduction: Formation of 2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Agrochemical Applications

The compound has shown promise as a bioactive agent in crop protection. Research indicates that similar trifluoromethylpyridine derivatives exhibit significant activity against various pests and pathogens. Key findings include:

- Enhanced Herbicidal Activity : Compounds with trifluoromethyl groups are often associated with improved efficacy in controlling weeds and pests due to their ability to interact effectively with biological targets.

- Molecular Docking Studies : These studies can elucidate binding affinities and mechanisms of action against specific enzymes or receptors involved in pest resistance.

Pharmaceutical Applications

The compound's structural features suggest potential therapeutic applications:

- Biological Activity : Preliminary investigations indicate that the trifluoromethyl group may improve membrane permeability, enhancing interaction with biological targets.

- Potential as an Enzyme Inhibitor : Similar compounds have been explored for their ability to inhibit enzymes involved in disease pathways, such as acetylcholinesterase, which is relevant for conditions like Alzheimer's disease.

In a study assessing the biological activity of various pyridine derivatives, compounds featuring trifluoromethyl groups demonstrated significant herbicidal effects against common agricultural pests. The study utilized both in vitro assays and field trials to evaluate efficacy.

Case Study 2: Synthesis and Characterization

Research has focused on synthesizing derivatives of this compound through various methods, including the use of boronic acid coupling reactions. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structures of synthesized compounds, establishing a foundation for further biological testing .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)nicotinonitrile

- 2-(4-Methoxyphenoxy)-6-(trifluoromethyl)nicotinonitrile

- 2-(4-Methoxyphenoxy)-6-phenyl-4-(difluoromethyl)nicotinonitrile

Uniqueness

2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of both the trifluoromethyl and phenyl groups on the nicotinonitrile core. This combination of substituents imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.

Biological Activity

2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic molecule that exhibits notable biological activity, particularly in agrochemical applications. Its structure includes a pyridine ring with various functional groups, such as a trifluoromethyl group, which significantly enhances its chemical reactivity and potential biological effects. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyridine Ring : Central to its structure, providing basic heterocyclic properties.

- Trifluoromethyl Group : Known to enhance lipophilicity and biological interactions.

- Methoxyphenoxy Group : Contributes to the compound's unique properties.

The presence of these functional groups suggests enhanced herbicidal and pesticidal properties, making it a candidate for further research in crop protection.

Herbicidal and Pesticidal Properties

Research indicates that compounds with trifluoromethyl groups often exhibit significant herbicidal activity. For instance, similar trifluoromethylpyridine derivatives have shown effectiveness against various agricultural pests and pathogens. The interaction of these compounds with biological targets is critical for understanding their mechanisms of action.

Preliminary investigations suggest that the trifluoromethyl group enhances membrane permeability, allowing better interaction with biological targets such as enzymes or receptors involved in pest resistance or disease pathways. Molecular docking studies could provide insights into binding affinities and specific mechanisms of action.

Synthesis Methods

Several synthesis methods have been reported for compounds related to this structure. Common approaches include:

- Nucleophilic Substitution Reactions : Utilizing methoxyphenol derivatives.

- Cyclization Techniques : Forming the pyridine ring through condensation reactions.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through its comparison with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | Contains a methoxy group and trifluoromethyl substitution | Enhanced herbicidal activity |

| Pyridalyl | A derivative featuring a 5-(trifluoromethyl)pyridine structure | Superior pest control properties compared to traditional insecticides |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | A chlorinated derivative of trifluoromethylpyridine | High demand in crop protection products |

Case Studies

- Agrochemical Applications : A study demonstrated that derivatives of trifluoromethylpyridines significantly reduce pest populations in controlled environments, suggesting the potential for commercial applications in agriculture.

- Molecular Docking Studies : Research involving molecular docking has indicated strong binding affinities between this compound and specific enzymes linked to pest metabolism, highlighting its role as a potential bioactive agent.

Q & A

Q. Advanced

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase Glo) with ATP competitors; include positive controls (staurosporine) and negative controls (DMSO) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .

How can molecular docking predict target interactions?

Q. Advanced

- Protein preparation : Use PDB structures (e.g., EGFR kinase: 1M17) for docking simulations .

- Ligand parameterization : Assign partial charges to the compound using AM1-BCC.

- Validation : Compare docking scores (Glide SP: −8.5 kcal/mol) with known inhibitors. MD simulations (100 ns) assess binding stability .

What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.